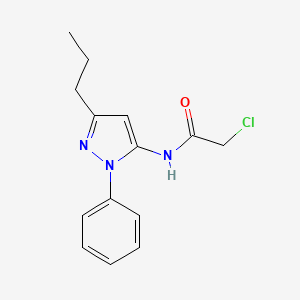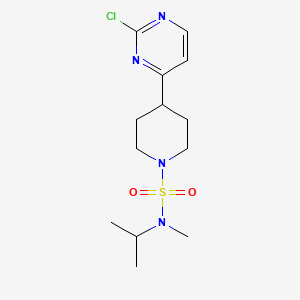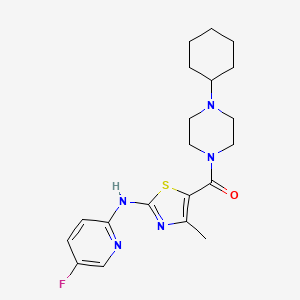![molecular formula C15H20ClN3O3 B2363085 N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 900001-59-4](/img/structure/B2363085.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted phenyl ring, a morpholinoethyl group, and an oxalamide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the reaction of 5-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide moiety into amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
- N1-(5-chloro-2-methylphenyl)-N2-(2-piperidinoethyl)oxalamide
- N1-(5-chloro-2-methylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the morpholinoethyl group and the oxalamide moiety in this compound contributes to its distinct characteristics and makes it a valuable compound for research.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-11-2-3-12(16)10-13(11)18-15(21)14(20)17-4-5-19-6-8-22-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRRDLAGLRWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)
![2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one](/img/structure/B2363007.png)

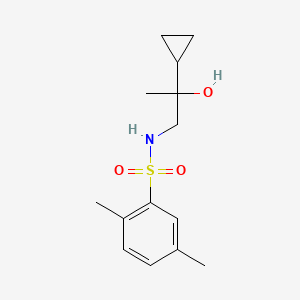


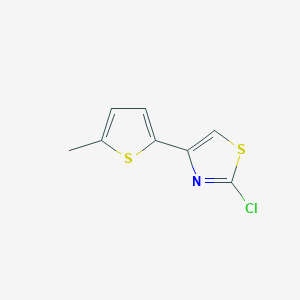
![1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2363015.png)
